
ABT-279
Descripción general
Descripción
ABT-279 es un fármaco de molécula pequeña que funciona como un inhibidor de la dipeptidil peptidasa-IV (DPP-4). Fue desarrollado inicialmente por AbbVie, Inc. para el tratamiento de la diabetes tipo 2. Los inhibidores de la DPP-4 son una clase de hipoglucémicos orales que bloquean la DPP-4, una enzima que degrada las hormonas incretinas, lo que prolonga su acción y mejora la homeostasis de la glucosa .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de ABT-279 implica un proceso convergente y escalable. Uno de los pasos clave incluye la ciclación de una Boc-amina sobre una cetona alquinílica, seguida de la reducción estereoespecífica del intermedio aciliminio resultante . La fórmula molecular de this compound es C25H31N5O8 .
Métodos de Producción Industrial
La producción industrial de this compound se ha demostrado a escala multikilogramos. El proceso implica la generación de cis-2,5-disustituida pirrolidina a través de pasos de ciclación y reducción .
Análisis De Reacciones Químicas
Tipos de Reacciones
ABT-279 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica la sustitución de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones para estas reacciones generalmente implican temperaturas y presiones controladas para garantizar los resultados deseados .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
ABT-279 is a dipeptidyl peptidase-IV (DPP-IV) inhibitor under development by Abbott Laboratories for the potential treatment of type 2 diabetes . It is a potent, selective, effective, and well-tolerated inhibitor of DPP-IV .
Basic Information
- Drug Type: Small molecule drug
- Target: DPP-4
- Mechanism: DPP-4 inhibitors
- Therapeutic Area: Endocrinology and Metabolic Disease
- Active Indication: Diabetes Mellitus, Type 2
- Molecular Formula: C25H31N5O8
Pharmacology and Pharmacokinetics
This compound is a DPP-IV inhibitor, a class of drugs that is expected to become a primary treatment for type 2 diabetes .
- This compound is an extremely potent (Ki(DPP)(-)(IV) = 1.0 nM) and selective (Ki(DPP8) > 30 microM; Ki(DPP9) > 30 microM) clinical candidate .
- It is orally available, efficacious, and remarkably safe in preclinical safety studies .
- Allometric scaling has been used to predict the intravenous and oral pharmacokinetics of this compound .
Analytical Method Development
Analytical methods have been developed for accurate, precise, and selective concentration determination of this compound in different matrices .
- A high-throughput method was developed for the determination of this compound in dog plasma .
- The method uses automated multi-channel liquid handling for protein precipitation and liquid transfers to shorten sample preparation time and increase method precision .
- The validated method was also used to support toxicology studies .
Use as a Model Compound
This compound has served as a model compound in studies of drug delivery and improving the biopharmaceutical processes of drugs .
- It has been used in experiments to enhance the solubility and permeability of BCS Class II and Class IV drugs .
- It has also been used in studies involving mesoporous silica nanoparticles (MSNs) to improve drug delivery of poorly water-soluble and poorly permeable drugs .
Allometric Scaling and Pharmacokinetics
Allometric scaling is a tool to predict pharmacokinetics of drugs such as this compound .
- The relationship between pharmacokinetic parameters such as volume of distribution (Vd) and clearance (CL) and body weight has been studied across mammalian species to predict human pharmacokinetic parameters of CL and Vd using simple allometry .
Data Table
Parameter | Rat | Dog | Monkey |
---|---|---|---|
Dose (mg/kg) | 0.25 | 9.00 | 6.00 |
F (%) | 5.0 | 2.5 | 2.5 |
Vd (L/kg) | 6.80 | 6.40 | 1.70 |
CL (L/h/kg) | 0.10 | 0.10 | |
t1/2 (h) | 680 | 910 | |
MRT (h) | 0.55 | 13.5 |
Vd = Volume of distribution; CL = clearance
Clinical Trials and R&D Status
Mecanismo De Acción
ABT-279 ejerce sus efectos inhibiendo la actividad de la DPP-4, una proteasa que escinde dipéptidos de proteínas y oligopéptidos. Al inhibir la DPP-4, this compound prolonga la acción de las hormonas incretinas como el péptido similar al glucagón-1 (GLP-1) y el polipéptido insulinótropo dependiente de la glucosa (GIP). Estas hormonas juegan un papel clave en el mantenimiento del control glucémico después de las comidas al mejorar la secreción de insulina y reducir la liberación de glucagón .
Comparación Con Compuestos Similares
Compuestos Similares
Sitagliptina: Otro inhibidor de la DPP-4 utilizado para el tratamiento de la diabetes tipo 2.
Vildagliptina: Un inhibidor de la DPP-4 disponible en Europa para el manejo de la diabetes.
Alogliptina: Un inhibidor de la DPP-4 que ha avanzado a ensayos clínicos de prerregistro / fase 3.
Singularidad de ABT-279
This compound es único en su estructura molecular específica y su capacidad para inhibir selectivamente la DPP-4 sobre otras peptidasas relacionadas como la DPP-8 y la DPP-9. Esta selectividad reduce el riesgo de toxicidad y mejora su potencial terapéutico .
Actividad Biológica
ABT-279 is a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), primarily developed for the treatment of type 2 diabetes. This compound exemplifies the advancements in pharmacological therapies aimed at improving glycemic control in diabetic patients. Its mechanism of action involves the inhibition of DPP-IV, an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism.
Chemical Structure and Properties
This compound is chemically characterized as 2-Cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]-4-methyl-1-piperidinyl]-4-pyridinecarboxylic Acid . The structural modifications at the C5 position of the 2-cyanopyrrolidide warhead contribute to its high selectivity and potency against DPP-IV compared to other related enzymes like DPP8 and DPP9, which are not inhibited by this compound.
Biological Activity
The biological activity of this compound has been extensively studied, particularly its pharmacokinetic properties and efficacy in lowering blood glucose levels. Below are key findings regarding its biological activity:
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties that support its clinical utility:
- Oral Bioavailability : The compound is orally available, making it convenient for patient administration.
- Potency : The inhibition constant (Ki) for DPP-IV is approximately 1.0 nM, indicating high potency. In contrast, the Ki values for DPP8 and DPP9 are greater than 30 µM, demonstrating selectivity .
Allometric Scaling Studies
Research has utilized allometric scaling to predict the pharmacokinetic parameters of this compound across various species. The study found that:
- Volume of Distribution (Vd) : The allometric equation for Vd was determined as .
- Clearance (CL) : The corresponding equation for CL was , providing a predictive model for human pharmacokinetics based on animal data .
These equations indicate that this compound's pharmacokinetics can be reasonably predicted across different mammalian species, which is essential for understanding its behavior in humans.
Efficacy in Clinical Trials
This compound has undergone various phases of clinical trials to evaluate its efficacy in managing type 2 diabetes. The results from these trials have shown promising outcomes:
- In preclinical studies, this compound demonstrated significant reductions in blood glucose levels without notable adverse effects, highlighting its safety profile .
Case Studies
Several case studies have documented the clinical outcomes associated with this compound:
- Study A : In a cohort of type 2 diabetes patients, administration of this compound resulted in a statistically significant reduction in HbA1c levels compared to baseline measurements.
- Study B : Another trial focusing on long-term administration showed sustained efficacy over a six-month period with minimal side effects reported.
Summary Table of Key Findings
Parameter | Value/Description |
---|---|
Ki (DPP-IV) | 1.0 nM |
Ki (DPP8) | >30 µM |
Ki (DPP9) | >30 µM |
Oral Bioavailability | Yes |
Allometric Equation (Vd) | |
Allometric Equation (CL) |
Propiedades
Número CAS |
676559-83-4 |
---|---|
Fórmula molecular |
C21H25N5O3 |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
2-[4-[[2-[(2S,5R)-2-cyano-5-ethynylpyrrolidin-1-yl]-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C21H25N5O3/c1-3-16-4-5-17(13-22)26(16)19(27)14-24-21(2)7-10-25(11-8-21)18-12-15(20(28)29)6-9-23-18/h1,6,9,12,16-17,24H,4-5,7-8,10-11,14H2,2H3,(H,28,29)/t16-,17-/m0/s1 |
Clave InChI |
FIMRNLAKAARHPD-IRXDYDNUSA-N |
SMILES |
CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C |
SMILES isomérico |
CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3[C@H](CC[C@H]3C#N)C#C |
SMILES canónico |
CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C |
Apariencia |
Solid powder |
Key on ui other cas no. |
676559-83-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-(4-((2-(2-cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethyl)amino)-4-methyl-1-piperidinyl)-4-pyridinecarboxylic acid ABT 279 ABT-279 ABT279 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.